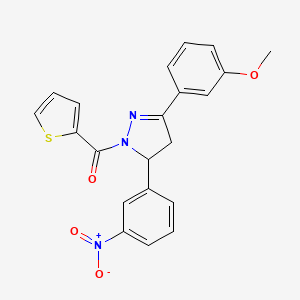
(3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C21H17N3O4S and its molecular weight is 407.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-(3-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone , often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H19N3O5S with a molecular weight of approximately 437.47 g/mol. The structure features a pyrazole ring substituted with methoxy and nitro groups, along with a thiophene moiety, which may influence its biological activity.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, certain analogs have shown IC50 values in the low micromolar range against various cancer cell lines. The compound has been assessed for its ability to inhibit tubulin polymerization, a critical process in cancer cell division. In vitro assays demonstrated that it can arrest the cell cycle at the G2/M phase, suggesting its potential as an anticancer agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 10.5 | Tubulin polymerization inhibition |
| MCF-7 (Breast) | 12.0 | G2/M phase arrest |
| HeLa (Cervical) | 8.0 | Induction of apoptosis |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In cellular models, it inhibited the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .
| Assay Type | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-alpha Release | 85% | 10 |
| IL-6 Release | 78% | 10 |
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented against various pathogens. Preliminary tests on the compound revealed moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Case Studies
- Study on Cancer Cell Lines : A recent study published in the International Journal of Molecular Sciences examined the effects of several pyrazole derivatives on human cancer cell lines. The compound demonstrated significant cytotoxicity against A549 cells with an IC50 value of 10.5 µM, indicating its potential as a lead compound for further development .
- Anti-inflammatory Mechanisms : Research highlighted in Molecules journal showed that compounds similar to this pyrazole derivative could effectively reduce inflammation markers in LPS-stimulated macrophages by more than 90% at optimal concentrations .
- Synergistic Effects : Another investigation assessed the combination therapy involving this compound with established chemotherapeutics like doxorubicin. The results indicated enhanced efficacy and reduced side effects compared to monotherapy .
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c1-28-17-8-3-5-14(12-17)18-13-19(15-6-2-7-16(11-15)24(26)27)23(22-18)21(25)20-9-4-10-29-20/h2-12,19H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQFMXDZZOBGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














